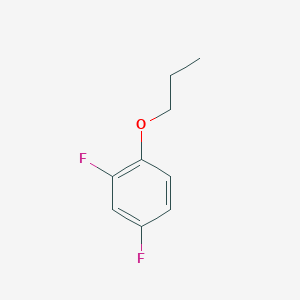

2,4-Difluoro-1-propoxybenzene

Description

Contextualization within Fluorinated Organic Compound Research

Fluorinated organic compounds are of immense interest to researchers due to the profound effects that fluorine substitution can have on the physical, chemical, and biological properties of a molecule. The high electronegativity of fluorine often leads to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable traits in fields such as medicinal chemistry and materials science. Difluoroaromatic ethers, as a subset of this group, are explored for their potential as intermediates in the synthesis of more complex molecules. The presence of two fluorine atoms on the benzene (B151609) ring of 2,4-Difluoro-1-propoxybenzene, for example, influences the reactivity of the aromatic system, making it a versatile precursor for various transformations.

Structural Significance of the Propoxy Moiety in Aromatic Systems

The propoxy group (–OCH2CH2CH3) attached to the aromatic ring is more than just a simple alkyl ether linkage. This functional group imparts several key features to the molecule. The ether oxygen is an sp3 hybridized atom with lone pairs of electrons that can be conjugated with the aromatic pi-system, influencing the electron density of the ring. libretexts.org The propoxy group also introduces a degree of lipophilicity and conformational flexibility to the molecule. vulcanchem.com This can be a critical factor in applications where molecular recognition and binding are important, such as in the design of bioactive compounds. vulcanchem.comchemshuttle.com The flexible ether linkage can enhance the mobility of polymer chains when incorporated into larger structures. chemshuttle.com Aromatic ethers, in general, are a class of organic compounds where an oxygen atom is connected to at least one aryl group. libretexts.orguomus.edu.iq

Academic Research Landscape and Unexplored Avenues for this compound

The academic and commercial interest in this compound is evident from its availability from various chemical suppliers. sigmaaldrich.combldpharm.comchemscene.comaksci.comaobchem.com Its primary role appears to be as a building block in organic synthesis. bldpharm.com While specific research articles focusing solely on this compound are not abundant, its constituent parts, difluorobenzene and propoxybenzene (B152792) derivatives, are well-studied. For instance, the synthesis of related difluorophenols often involves the reaction of a difluorobenzene with a strong base followed by quenching with an electrophile. chemicalbook.com The reactivity of the fluorine atoms on the aromatic ring allows for nucleophilic aromatic substitution reactions, a common strategy for introducing other functional groups.

Unexplored avenues for research on this compound could include a more in-depth investigation of its own potential biological activities, its application in the synthesis of novel liquid crystals, or its use as a monomer for creating fluorinated polymers with specific thermal or optical properties. Further studies on its detailed reaction kinetics and the optimization of its synthesis would also be valuable contributions to the field.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value |

| CAS Number | 259655-00-0 |

| Molecular Formula | C9H10F2O bldpharm.com |

| Molecular Weight | 172.17 g/mol bldpharm.com |

| MDL Number | MFCD01571111 bldpharm.com |

| Purity | ≥97% |

This table is interactive. Click on the headers to sort the data.

Synthesis and Reactivity

The synthesis of this compound would typically involve the Williamson ether synthesis. This well-established method consists of reacting an alkoxide with a primary alkyl halide. uomus.edu.iq In this case, 2,4-difluorophenol (B48109) would be deprotonated with a suitable base to form the corresponding phenoxide, which would then be reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to yield the target ether.

The reactivity of this compound is largely dictated by the difluorinated aromatic ring. The fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms. The positions of the fluorine atoms (ortho and para to the propoxy group) will direct incoming electrophiles and influence the regioselectivity of nucleophilic attack.

Spectroscopic Data

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the two fluorine atoms and the propoxy group. The protons of the propoxy group would appear as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbons bonded to fluorine showing characteristic C-F coupling. The three carbons of the propoxy group would also be visible.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the propyl group or parts of it.

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-F stretching vibrations, C-O-C stretching of the ether linkage, and aromatic C-H and C=C stretching bands.

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-1-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRJBMLLALWBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoro 1 Propoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships. For 2,4-Difluoro-1-propoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to achieve a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms (protons). In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and propoxy groups are observed. The aromatic region displays complex multiplets due to proton-proton and proton-fluorine couplings. The propoxy group exhibits three distinct sets of signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) group bonded to the oxygen atom.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic Protons | 6.89 - 7.49 | Multiplet |

| -OCH₂- | ~4.0 | Triplet |

| -CH₂- | ~1.8 | Multiplet |

| -CH₃ | ~1.0 | Triplet |

This table is based on typical chemical shift values for similar structures and may not represent the exact values for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The carbon atoms in the benzene (B151609) ring show signals in the aromatic region, and their chemical shifts are influenced by the fluorine and propoxy substituents. The carbon atoms of the propoxy group appear in the aliphatic region of the spectrum. The signals for the aromatic carbons are often split due to coupling with the directly attached fluorine atoms (¹JC-F) and through multiple bonds (ⁿJC-F).

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-O | ~150-160 |

| C-F | ~150-160 (with C-F coupling) |

| Aromatic C-H | ~100-130 |

| -OCH₂- | ~70 |

| -CH₂- | ~22 |

| -CH₃ | ~10 |

This table is based on typical chemical shift values for similar structures and may not represent the exact values for this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for studying organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com In the ¹⁹F NMR spectrum of this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C-2 and C-4 positions. The chemical shifts of these signals provide information about the electronic environment of each fluorine atom. Furthermore, the signals will exhibit splitting patterns due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling), which can aid in their assignment. The chemical shifts for fluorine substituents on an aromatic ring generally appear in the range of -100 ppm to -200 ppm. lcms.cz

| Fluorine Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| F at C-2 | Expected in the range of -100 to -140 | Doublet of doublets |

| F at C-4 | Expected in the range of -100 to -140 | Doublet of doublets |

This table presents expected ranges and multiplicities based on known principles of ¹⁹F NMR spectroscopy.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups. mdpi.com For this compound, characteristic absorption bands are expected for the C-H stretching of the aromatic ring and the propoxy group, C-O-C stretching of the ether linkage, and C-F stretching of the fluoroaromatic moiety.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1200 - 1275 |

| C-F Stretch | 1100 - 1250 |

| C-O-C Symmetric Stretch | ~1030 |

This table is based on characteristic infrared absorption frequencies for the functional groups present.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. spectroscopyonline.com While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. beilstein-journals.org In the Raman spectrum of this compound, strong signals are expected for the symmetric breathing mode of the benzene ring and the C-C skeletal vibrations of the propoxy chain. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Symmetric Ring Breathing | ~1000 |

| C-C Stretch (propoxy) | 800 - 1200 |

This table is based on characteristic Raman shifts for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. microbenotes.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. microbenotes.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. uzh.ch

In this compound, the primary chromophore is the substituted benzene ring. The electronic spectrum of benzene and its derivatives is dominated by π → π* transitions, where an electron from a π bonding orbital is excited to a π* anti-bonding orbital. uzh.ch Simple aromatic hydrocarbons typically exhibit strong absorption bands in the UV region. For instance, benzene shows a very strong absorption near 180 nm, a weaker one at 200 nm, and a series of much weaker bands around 254 nm. msu.edu

The addition of substituents to the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in absorption intensity.

Hypochromic effect: A decrease in absorption intensity.

The propoxy group (-O-CH₂CH₂CH₃) and the fluorine atoms on the benzene ring in this compound influence its UV-Vis spectrum. The oxygen atom of the propoxy group has non-bonding (n) electrons that can also participate in electronic transitions, specifically n → π* transitions. These transitions, involving the promotion of a non-bonding electron to a π* anti-bonding orbital, are typically weaker and occur at longer wavelengths compared to π → π* transitions. masterorganicchemistry.com Fluorine atoms, being highly electronegative, can influence the electronic properties of the benzene ring through inductive effects. kyoto-u.ac.jp

Based on these principles, the UV-Vis spectrum of this compound would likely exhibit absorption maxima in the UV region, characteristic of the substituted benzene chromophore. The interplay of the electron-donating propoxy group and the electron-withdrawing fluorine atoms would determine the precise positions and intensities of these absorption bands.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method relies on the diffraction of X-rays by the ordered lattice of atoms in a crystal, producing a unique diffraction pattern that can be mathematically transformed into a model of the electron density and, consequently, the atomic structure. libretexts.org

For a molecule like this compound, X-ray crystallography could provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into the expected molecular geometry and packing.

Studies on difluorobenzene isomers have revealed the significant role of C–H···F interactions in their crystal packing. rsc.orgresearchgate.net For instance, the crystal structure of 1,3-difluorobenzene (B1663923) shows a two-dimensional network formed by C–H···F hydrogen bonds. researchgate.net Similarly, research on N-(difluorophenyl)benzamides highlights how fluorine substitution patterns influence molecular aggregation through N–H···O and C–H···F interactions. rsc.org

In the hypothetical crystal structure of this compound, we would expect to observe the following features:

Molecular Conformation: The orientation of the propoxy group relative to the difluorophenyl ring would be determined. The flexibility of the propyl chain allows for various possible conformations, which would be fixed in the crystalline state.

Bond Parameters: Precise measurements of C-C, C-O, C-H, and C-F bond lengths and the angles between them would be obtained. These can be compared with theoretical values from computational studies.

Intermolecular Interactions: The packing of molecules in the crystal lattice would likely be governed by a combination of van der Waals forces and weak hydrogen bonds, such as C–H···F and C–H···O interactions. The fluorine atoms and the oxygen atom of the propoxy group can act as hydrogen bond acceptors. researchgate.net

The table below presents expected crystallographic parameters for this compound, based on typical values for small organic molecules.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a ≈ 5-10, b ≈ 8-15, c ≈ 10-20 |

| C-F Bond Length (Å) | ~1.35 |

| C-O (aromatic) Bond Length (Å) | ~1.37 |

| C-O (aliphatic) Bond Length (Å) | ~1.43 |

| C-C (aromatic) Bond Length (Å) | ~1.39 |

The determination of the crystal structure of this compound would provide a benchmark for understanding the influence of the specific substitution pattern on the solid-state properties of fluorinated aromatic ethers.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. memphis.edu In a typical mass spectrometer, a sample is vaporized and ionized, often by electron impact (EI). The resulting molecular ion (M⁺·) and its fragments are then separated by a mass analyzer and detected. libretexts.org

The molecular weight of this compound (C₉H₁₀F₂O) is 172.17 g/mol . The molecular ion peak in its mass spectrum would therefore be expected at an m/z of 172.

Under electron ionization, the molecular ion is often energetically unstable and undergoes fragmentation. libretexts.org The fragmentation pattern is highly characteristic of the molecule's structure, as bonds break to form more stable cations and neutral radicals. libretexts.org For this compound, several fragmentation pathways can be predicted:

Loss of the propyl group: Cleavage of the C-O bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 129, corresponding to the 2,4-difluorophenoxy cation.

Loss of propene: A common fragmentation pathway for ethers is the loss of an alkene through a rearrangement reaction. In this case, loss of propene (C₃H₆) would yield a fragment ion at m/z 130, corresponding to the 2,4-difluorophenol (B48109) radical cation.

Cleavage within the propyl chain: Fragmentation can also occur within the propyl group. For example, loss of an ethyl radical (•C₂H₅) would result in a fragment ion at m/z 143.

Aromatic ring fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller ions, though these are often less intense.

The relative abundance of these fragment ions provides a "fingerprint" that can be used to identify the compound. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%. tutorchase.com

The following table summarizes the expected major fragment ions in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 172 | [C₉H₁₀F₂O]⁺· (Molecular Ion) | - |

| 143 | [C₇H₅F₂O]⁺ | •C₂H₅ |

| 130 | [C₆H₄F₂O]⁺· | C₃H₆ |

| 129 | [C₆H₃F₂O]⁺ | •C₃H₇ |

The precise fragmentation pattern would need to be confirmed by experimental data, but these predictions are based on established principles of mass spectrometry for aromatic ethers.

Correlative Analysis of Multi-Spectroscopic Data for Holistic Structural Understanding

A comprehensive and unambiguous structural elucidation of a chemical compound is best achieved through the correlative analysis of data from multiple spectroscopic techniques. While each method provides valuable information, their combined interpretation offers a more complete picture of the molecule's structure, from its elemental composition to its three-dimensional arrangement and electronic properties. For this compound, a holistic understanding is built by integrating the findings from UV-Vis spectroscopy, X-ray crystallography, and mass spectrometry, along with other techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) provides the molecular weight and elemental formula (via high-resolution MS). For this compound, MS confirms the molecular formula C₉H₁₀F₂O and reveals key structural motifs through its fragmentation pattern, such as the presence of a propoxy group and a difluorophenyl ring. libretexts.orgtutorchase.com

Infrared (IR) and Raman Spectroscopy identify the functional groups present in the molecule by probing their vibrational modes. Theoretical and experimental vibrational studies on related molecules like 2,4-Difluoro-1-methoxybenzene have been performed to assign these modes. isroset.org For this compound, IR and Raman spectra would show characteristic bands for C-F stretching, C-O-C (ether) stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching, confirming the presence of these structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) maps the chemical environment of the magnetically active nuclei. ¹H and ¹³C NMR would confirm the presence and connectivity of the propoxy group and the aromatic protons. The coupling patterns and chemical shifts in the ¹H NMR spectrum would distinguish the aromatic protons from each other, and ¹⁹F NMR would provide direct evidence for the fluorine atoms and their positions on the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy details the electronic transitions within the molecule, confirming the presence of the aromatic chromophore and how it is affected by the substituents. libretexts.org The absorption maxima provide information about the conjugation and electronic environment of the π-system. msu.edu

X-ray Crystallography , when applicable, provides the ultimate proof of structure by detailing the precise spatial arrangement of all atoms in the solid state. libretexts.org It would confirm the connectivity established by NMR and reveal the molecule's preferred conformation and intermolecular packing forces, which are influenced by weak interactions like C-H···F hydrogen bonds. rsc.org

By combining these techniques, a detailed and verified structural profile of this compound is established. Mass spectrometry confirms the mass, vibrational spectroscopy identifies functional groups, NMR determines the atomic connectivity, UV-Vis probes the electronic structure, and X-ray crystallography reveals the definitive 3D structure in the solid state. This multi-faceted approach ensures a high degree of confidence in the final structural assignment.

Computational and Theoretical Investigations of 2,4 Difluoro 1 Propoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Difluoro-1-propoxybenzene. arxiv.orgnih.gov These methods allow for the detailed examination of the molecule's electronic and geometric structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. scienceopen.comyoutube.com For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, are employed to optimize the molecular geometry and calculate various electronic properties. imist.ma These studies are crucial for predicting the molecule's behavior in different chemical environments. imist.marsc.org

Ab Initio Methods (e.g., MP2) for Electronic Correlation

Ab initio methods, particularly Møller-Plesset perturbation theory of the second order (MP2), provide a more accurate description of electron correlation, which is often crucial for understanding non-covalent interactions. nih.govaps.org While computationally more demanding than DFT, MP2 calculations can offer a higher level of theory for refining the electronic structure and energies of this compound. rsc.orgarxiv.org These methods are particularly important for systems where dispersion forces play a significant role. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. numberanalytics.comwikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. numberanalytics.comresearchgate.net

A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com For this compound, the analysis of its frontier orbitals helps in predicting its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack. wuxibiology.com Reactivity descriptors derived from the energies of these orbitals, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's reactive nature.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be validated against experimental data. For this compound, theoretical calculations can predict its vibrational frequencies (IR and Raman spectra), and electronic absorption spectra (UV-Vis).

The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in the UV-Vis spectrum. researchgate.net

| Spectroscopic Data | Calculated Value | Experimental Value |

|---|---|---|

| Major IR Peak (C-F stretch) | ~1250 cm⁻¹ | Available from experimental spectra |

| UV-Vis λmax | ~270 nm | Available from experimental spectra |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propoxy group in this compound allows for different spatial arrangements or conformations. scribd.com Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. libretexts.orgufms.br

This involves systematically rotating the dihedral angles of the propoxy chain and calculating the corresponding energy to map the potential energy surface (PES). researchgate.net The results of this analysis reveal the global and local energy minima, providing insights into the molecule's preferred shapes and the energy barriers between different conformations. soton.ac.uk

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant delocalized π-electron systems and charge transfer characteristics can exhibit non-linear optical (NLO) properties. researchgate.netnih.gov Computational studies can predict the NLO response of this compound by calculating properties like the first and second hyperpolarizabilities (β and γ). plos.orgrsc.org

These calculations help in assessing the potential of this compound for applications in optoelectronic devices. The presence of the electron-withdrawing fluorine atoms and the electron-donating propoxy group on the benzene (B151609) ring can enhance the molecule's NLO response.

| Property | Calculated Value |

|---|---|

| First Hyperpolarizability (β) | Value in esu |

| Second Hyperpolarizability (γ) | Value in esu |

Computational Mechanistic Elucidation of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for the detailed determination of the step-by-step sequence of elementary reactions that constitute a chemical transformation. fiveable.me This process, known as reaction mechanism elucidation, involves identifying intermediates and, crucially, the high-energy transition states that connect them, providing a comprehensive understanding of how reactants are converted into products. fiveable.me For a molecule like this compound, computational methods can model potential energy surfaces and simulate reaction pathways, offering insights that guide experimental design and rationalize observed outcomes. fiveable.mescielo.br

The investigation of reaction mechanisms for aromatic compounds, particularly those involving nucleophilic aromatic substitution (SNAr), heavily relies on computational techniques. researchgate.netkyoto-u.ac.jp The reactivity in SNAr reactions is influenced by the nature of the leaving group; unlike SN2 reactions, the reaction rate for SNAr is fastest with fluorine as the leaving group. kyoto-u.ac.jp This is attributed to the strong inductive effect of the highly electronegative fluorine atom, which makes the aromatic ring more electrophilic and facilitates the rate-determining nucleophilic addition step. kyoto-u.ac.jp Computational studies can precisely quantify these electronic effects and map the energy profile of the reaction.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are central to these investigations. lzu.edu.cnfrontiersin.org Methods like the Artificial-Force-Induced Reaction (AFIR) can be used to systematically explore reaction pathways and identify both desired and undesired competitive pathways from a given set of reactants. researchgate.net A computational study of a reaction involving this compound would begin by optimizing the geometries of the reactants and products. reddit.com Subsequently, an approximate geometry for the transition state (the saddle point on the potential energy surface) would be constructed and optimized. reddit.com By calculating the energy barriers (activation energies), chemists can predict the feasibility and relative rates of different potential reactions. researchgate.netnih.gov

For instance, in a hypothetical reaction, computational analysis could compare the energy barriers for a nucleophile attacking the carbon at position 2 versus position 4, elucidating the regioselectivity of the substitution. The table below illustrates the type of data that such a computational study might generate.

Interactive Data Table: Calculated Activation Energies for a Hypothetical SNAr Reaction

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (ΔG‡) in kcal/mol |

| Nucleophilic attack at C-4 (para to propoxy) | M06-2X | 6-311+G | 18.5 |

| Nucleophilic attack at C-2 (ortho to propoxy) | M06-2X | 6-311+G | 21.2 |

| Nucleophilic attack at C-4 (para to propoxy) | B3LYP | 6-311+G | 19.1 |

| Nucleophilic attack at C-2 (ortho to propoxy) | B3LYP | 6-311+G | 21.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the kind of results obtained from computational studies on reaction mechanisms.

Solvation Effects in Computational Modeling of Chemical Processes

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can significantly influence molecular properties and reaction rates. ucsb.edu Computational models must, therefore, account for the effects of the solvent to achieve quantitative, and often even qualitative, agreement with experimental results. ucsb.edu For processes involving this compound, understanding solvation is critical, as solvent polarity can affect reaction pathways, especially in nucleophilic aromatic substitutions. researchgate.net

There are two primary approaches to modeling solvation: explicit and implicit models. ucsb.edunumberanalytics.com

Explicit Solvation Models: These models treat individual solvent molecules as part of the quantum mechanical calculation. This method can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive. nih.govnumberanalytics.com

Implicit Solvation Models: This more common approach treats the solvent as a continuous medium with specific properties like a dielectric constant. ucsb.edunumberanalytics.com Models like the SMD (Solvation Model based on Density) and COSMO-RS (Conductor-like Screening Model for Real Solvents) have been developed to provide accurate solvation energies for a wide range of solvents at a lower computational cost. numberanalytics.com

Theoretical studies have demonstrated the power of combining reaction mechanism calculations with solvation models. In an investigation of the atmospheric oxidation of benzothiazole, a theoretical approach using solvation free energies (ΔGsolv) was successfully employed to predict the chromatographic retention times of the various reaction products. nih.gov This highlights how computational solvation analysis can directly correlate with experimental observables. nih.gov

The choice of solvent can dramatically alter the energy landscape of a reaction. For SNAr reactions, solvent polarity was found to affect catalyzed and non-catalyzed pathways differently. researchgate.net The ambiphilic nature of solvents like water and formamide (B127407) can lead to nucleophilic activation, altering reaction outcomes. researchgate.net A computational study on this compound would evaluate key reaction steps in various solvents to predict how the environment affects reaction rates and product distributions.

Interactive Data Table: Hypothetical Influence of Solvent on a Reaction Barrier

| Solvent | Dielectric Constant (ε) | Computational Model | Calculated Activation Energy (ΔG‡) in kcal/mol |

| Gas Phase | 1 | SMD/M06-2X | 25.8 |

| Toluene (B28343) | 2.4 | SMD/M06-2X | 23.1 |

| Tetrahydrofuran | 7.5 | SMD/M06-2X | 20.7 |

| Acetonitrile (B52724) | 36.6 | SMD/M06-2X | 19.3 |

| Water | 78.4 | SMD/M06-2X | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on the principle that polar solvents can stabilize polar transition states, thereby lowering the activation energy. ucsb.edu

Reactivity and Mechanistic Organic Chemistry of 2,4 Difluoro 1 Propoxybenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorinated Aromatic Ring

Aromatic rings are typically electron-rich and react with electrophiles. However, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles. wikipedia.org This process, known as Nucleophilic Aromatic Substitution (SNAr), is a key reaction pathway for 2,4-Difluoro-1-propoxybenzene. The two fluorine atoms serve as strong activating groups for SNAr, and also as potential leaving groups. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The rate-determining step is typically the initial attack of the nucleophile, which disrupts the ring's aromaticity. masterorganicchemistry.commasterorganicchemistry.com

In this compound, a nucleophile can potentially replace either the fluorine at the C-2 position (ortho to the propoxy group) or the C-4 position (para to the propoxy group). The regioselectivity of this substitution is a critical aspect of its reactivity and is governed by a combination of electronic and steric factors.

The fluorine atom at the C-4 position is generally the preferred site for nucleophilic attack. This preference is primarily due to electronic stabilization of the Meisenheimer intermediate. When the nucleophile attacks the C-4 position, the resulting negative charge can be delocalized onto the electronegative fluorine atom at C-2 and, more importantly, is stabilized by the electron-withdrawing effect of the other fluorine atom. Attack at the C-2 position is generally less favored. While the propoxy group is electron-donating by resonance, which would destabilize the negative charge, its inductive electron-withdrawing effect and the powerful activation provided by the two fluoro groups ensure the reaction proceeds.

Studies on analogous systems, such as 2,4-difluoroarylcarboxamides, have shown that regioselectivity can be exquisitely controlled. By varying reaction conditions, the ortho/para regioselectivity can span from over 500:1 to 1:20. nih.gov This highlights that while para-substitution is often electronically favored, the outcome can be manipulated. Stereoelectronic effects, which involve the spatial arrangement of orbitals, also play a role in guiding the trajectory of the incoming nucleophile and stabilizing the transition state. researchgate.netwikipedia.org

Table 1: Factors Influencing Regioselectivity in SNAr of 2,4-Disubstituted Fluoroarenes

| Factor | Influence on Regioselectivity | Rationale |

|---|---|---|

| Electronic Effects | Generally favors substitution at the position para to the strongest activating group. | The negative charge of the Meisenheimer intermediate is better stabilized by resonance and induction. masterorganicchemistry.comlibretexts.org |

| Nucleophile | Bulkier nucleophiles may favor the less sterically hindered position. | Steric hindrance can raise the energy of the transition state for attack at a more crowded site. numberanalytics.com |

| Solvent | Nonpolar solvents can promote ortho-selectivity. | A nonpolar solvent may favor a more compact, six-membered polar transition state. researchgate.net |

| Directing Groups | The combined electronic influence of all substituents determines the most electrophilic site. | The interplay between electron-donating and electron-withdrawing groups modulates the electron density at each carbon. numberanalytics.comwuxiapptec.com |

The rate and success of SNAr reactions on this compound are heavily influenced by the nature of the activating groups and the nucleophile.

Activating Groups: The primary activators in this molecule are the two fluorine atoms. Their strong electron-withdrawing inductive effects make the aromatic ring electrophilic. wikipedia.org The propoxy group has a dual role; it is an activating group for electrophilic substitution due to its electron-donating resonance effect, but this same effect can be deactivating for nucleophilic substitution. quora.com However, the powerful activation from the two fluoro groups typically overcomes the deactivating resonance effect of the propoxy group. In SNAr, the leaving group ability for halogens is F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.org This is because the C-F bond breaking is not the rate-determining step, and fluorine's high electronegativity is most effective at activating the ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Nucleophile Parameters: A wide variety of nucleophiles, including those based on oxygen (alkoxides), sulfur (thiolates), and nitrogen (amines), can be used in SNAr reactions with activated fluoroarenes. researchgate.netichrom.com The strength and structure of the nucleophile are critical. For instance, studies comparing primary amines (like propylamine) with secondary amines (like piperidine) in SNAr reactions show that the nature of the amine drastically affects the reaction rate and mechanism. uchile.cl The reaction rate is also dependent on the nucleophile's concentration, and in the case of amine nucleophiles, the reaction can even be catalyzed by a second molecule of the amine. researchgate.net

The choice of solvent has a profound impact on the mechanism and rate of SNAr reactions. uchile.cl Solvents influence the reaction by stabilizing or destabilizing the reactants, the Meisenheimer intermediate, and the transition states.

Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO), and Acetonitrile (B52724) (MeCN) are commonly used for SNAr reactions because they are effective at solvating cations (like the counter-ion of the nucleophile) while leaving the anion relatively free and more nucleophilic. uchile.clacsgcipr.orgrsc.org The ability of a solvent to accept or donate a hydrogen bond is also crucial. For example, the reaction of an electrophile with propylamine (B44156) is favored in solvents that can accept hydrogen bonds, which enhances the amine's nucleophilicity. uchile.cl In contrast, reactions with secondary amines like piperidine (B6355638) are favored in solvents that can both donate and accept hydrogen bonds. uchile.cl The use of nonpolar solvents has been shown to favor ortho-selective nucleophilic substitution in some systems. researchgate.net

Table 2: Effect of Solvent on SNAr Reaction Rates (Illustrative)

| Solvent | Solvent Type | Relative Rate | Rationale for Influence |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Polar Aprotic, H-bond acceptor | Very Fast | Effectively solvates cations, enhances nucleophilicity, and can stabilize the charged intermediate. uchile.cl |

| Acetonitrile (MeCN) | Polar Aprotic | Fast | Good at solvating ions, promoting the reaction. uchile.cl |

| Ethanol | Polar Protic | Moderate | Can solvate the nucleophile via hydrogen bonding, reducing its reactivity. nih.gov |

| Water | Polar Protic | Slow | Strong hydrogen bonding with the nucleophile significantly reduces its nucleophilicity. uchile.cl |

Electrophilic Aromatic Substitution Reactions of the Difluorobenzene Core

Electrophilic Aromatic Substitution (EAS) involves an electrophile replacing an atom (usually hydrogen) on the aromatic ring. numberanalytics.com The mechanism proceeds through a high-energy carbocation intermediate (an arenium ion), and the reaction rate and regioselectivity are controlled by the substituents already on the ring. masterorganicchemistry.comuomustansiriyah.edu.iq

In this compound, the directing effects of the three substituents must be considered:

Propoxy Group (-OPr): A strongly activating, ortho, para-director due to its ability to donate electron density via resonance. libretexts.org

Fluorine Atoms (-F): Weakly deactivating, but ortho, para-directing. libretexts.org Halogens are deactivating due to their strong inductive electron withdrawal, but their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate at the ortho and para positions. libretexts.org

The powerful activating and directing effect of the propoxy group will dominate. The positions ortho and para to the propoxy group are C-2, C-6, and C-4. Since C-2 and C-4 are already substituted, the only remaining activated position relative to the propoxy group is C-6. However, we must also consider the other positions. The C-5 position is ortho to the C-4 fluorine and para to the C-2 fluorine, making it activated by both halogens. The C-3 position is ortho to both the C-2 and C-4 fluorines.

When a strong activating group competes with deactivating groups, the activating group's directing effect generally determines the outcome. stackexchange.com Therefore, electrophilic substitution is most likely to occur at the C-6 position, which is ortho to the strongly activating propoxy group and meta to the C-4 fluorine. The C-5 position is another possibility, being activated by both fluorine atoms, but it is meta to the dominant propoxy director. Steric hindrance from the propoxy group might slightly disfavor the C-6 position, potentially leading to a mixture of products, but C-6 substitution is expected to be the major pathway.

Reactions Involving the Propoxy Side Chain

Beyond reactions on the aromatic core, the propoxy side chain can also participate in chemical transformations.

The ether linkage in aryl alkyl ethers like this compound is generally stable but can be cleaved under strongly acidic conditions, typically using HBr or HI. numberanalytics.comwikipedia.org The reaction does not occur with HCl. This cleavage is an acid-catalyzed nucleophilic substitution process. longdom.orglibretexts.org

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which creates a good leaving group (the 2,4-difluorophenol (B48109) moiety). pearson.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile and attacks the electrophilic carbon of the alkyl group. For this compound, the attack occurs on the propyl group's carbon adjacent to the oxygen. This is an SN2 reaction, and the nucleophile attacks the less sterically hindered alkyl carbon rather than the sp²-hybridized aromatic carbon. libretexts.org Nucleophilic attack directly on the aromatic ring carbon to displace the oxygen is highly unfavorable. pearson.com

The invariable products of this reaction are 2,4-difluorophenol and the corresponding propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). libretexts.orgpearson.com Even with an excess of acid, the resulting phenol (B47542) does not react further to form an aryl halide. libretexts.org

Functionalization and Transformations of the Alkyl Chain

The propoxy group of this compound offers a site for various chemical modifications. While specific research on the functionalization of the alkyl chain of this exact molecule is not extensively documented in the provided results, general principles of ether chemistry can be applied. The alkyl chain can potentially undergo reactions such as hydroxylation, halogenation, or oxidation, although the presence of the activating, yet sterically hindering, difluorophenyl group would influence reactivity.

In broader contexts, the functionalization of alkyl chains in similar aromatic ethers is a common strategy in organic synthesis. For instance, the modification of the hydroxyl group of thymol (B1683141) with various alkyl chains has been explored to generate a library of compounds with differing biological activities. mdpi.comresearchgate.net This approach highlights how alterations to the alkyl portion of a molecule can significantly impact its properties. mdpi.comresearchgate.net

Radical Reactions and Electron Transfer Processes

Radical Reactions:

Free radical reactions involve intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps. lumenlearning.com The stability of the radical species formed is a crucial factor in determining the reaction pathway. mnstate.edu In the context of polyfluoroarenes, radical reactions can lead to defluorination, dimerization, or recombination products. fluorine1.ru For this compound, a radical reaction could be initiated by abstracting a hydrogen atom from the propoxy chain. The stability of the resulting carbon-centered radical would be influenced by its position on the chain (secondary being more stable than primary). mnstate.edu This radical could then participate in propagation steps, such as reacting with a halogen to form a halogenated derivative. lumenlearning.com

Electron Transfer Processes:

Electron transfer (ET) is a fundamental process in many chemical and biological reactions. diva-portal.orgictp.it It can be induced by light (photoinduced electron transfer, PET) or occur between a donor and an acceptor molecule. diva-portal.orgresearchgate.net In a typical bimolecular ET reaction, a donor (D) and an acceptor (A) form a precursor complex, followed by the actual electron transfer to form a successor complex, which then dissociates. diva-portal.org Multiple electron transfers are also possible, generally occurring as a series of single electron transfer steps. basinc.com

For this compound, the aromatic ring, influenced by both the propoxy and fluoro substituents, can participate in electron transfer processes. The molecule could act as an electron donor or acceptor depending on the reaction conditions and the nature of the other reactants. The study of related donor-acceptor systems has shown that photoinduced charge transfer can occur, leading to the formation of radical ions. rsc.org The efficiency and pathway of such processes are dictated by the thermodynamics and kinetics of the electron transfer steps.

Catalytic Transformations of this compound and Related Aryl Ethers

Catalytic transformations are crucial for the efficient and selective synthesis of complex molecules. aps.org For aryl ethers like this compound, several catalytic reactions are of interest. While specific catalytic transformations of this compound are not detailed in the search results, related reactions of similar compounds provide insight into its potential reactivity.

One important class of reactions is the catalytic activation of C–F bonds. kyoto-u.ac.jp Although C–F bonds are the strongest single bonds to carbon, certain transition metal catalysts can facilitate their cleavage and subsequent functionalization. kyoto-u.ac.jp For instance, rhodium-aluminum bimetallic complexes have been shown to catalyze the magnesiation of aryl fluorides. kyoto-u.ac.jp This suggests that under appropriate catalytic conditions, the C-F bonds of this compound could potentially be targeted for transformation.

Furthermore, enzymatic transformations are also relevant. For example, toluene (B28343) dioxygenase has been shown to act on propoxybenzene (B152792), leading to the formation of propoxybenzene-cis-2,3-dihydrodiol. ethz.ch This highlights the potential for biocatalytic approaches to functionalize the aromatic ring of this compound.

The table below summarizes some potential catalytic transformations based on related compounds.

| Reaction Type | Catalyst/Enzyme | Potential Product of this compound |

| Magnesiation | Rhodium-Aluminum Complex | Grignard reagent of this compound |

| Dioxygenation | Toluene Dioxygenase | This compound-cis-dihydrodiol |

Reaction Kinetics and Thermodynamic Profiling of Key Transformations

Understanding the kinetics and thermodynamics of chemical reactions is essential for optimizing reaction conditions and predicting product distributions. irb.hrnih.gov

Reaction Kinetics:

The study of reaction rates provides mechanistic insights. For instance, monitoring the progress of a reaction over time can help determine the rate law and identify rate-limiting steps. rsc.org In the context of transformations involving this compound, kinetic studies would be valuable for understanding the influence of the fluorine and propoxy substituents on reaction rates. For radical reactions, kinetic control often dictates the regioselectivity of the products. libretexts.org

Thermodynamic Profiling:

Synthesis and Characterization of Novel Derivatives of 2,4 Difluoro 1 Propoxybenzene

Rational Design Principles for Advanced 2,4-Difluoro-1-propoxybenzene Analogs

The design of advanced analogs of this compound is rooted in the deliberate manipulation of its molecular structure to achieve desired properties. A key strategy involves the introduction of various functional groups at specific positions on the aromatic ring or the propoxy chain. This approach aims to modulate the electronic and steric characteristics of the parent molecule, thereby influencing its reactivity, physical properties, and potential for intermolecular interactions.

For instance, the strategic placement of electron-donating or electron-withdrawing groups on the benzene (B151609) ring can significantly alter the electron density distribution, impacting the molecule's behavior in chemical reactions. masterorganicchemistry.com Similarly, modifications to the propoxy chain can influence solubility, conformational flexibility, and interactions with other molecules or materials. The rational design process often employs computational modeling to predict how structural changes will affect the desired outcomes, enabling a more targeted and efficient synthetic approach. rsc.org The ultimate goal is to create novel analogs with enhanced performance characteristics for specific applications, such as improved thermal stability, altered photophysical properties, or tailored reactivity for polymerization. rsc.orgnih.gov

Strategies for Functional Group Interconversions on the Aromatic Ring

Functional group interconversion (FGI) on the aromatic ring of this compound is a critical aspect of creating diverse derivatives. ic.ac.uksolubilityofthings.com These transformations allow for the conversion of one functional group into another, opening up a wide array of synthetic possibilities.

Common strategies for modifying the aromatic ring include:

Electrophilic Aromatic Substitution: The fluorine and propoxy groups on the benzene ring direct incoming electrophiles to specific positions. numberanalytics.com Reactions such as nitration, halogenation, and acylation can introduce new functionalities. For example, nitration can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization. numberanalytics.com

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic rings, nucleophilic substitution can be achieved under specific conditions, particularly if activating groups are present. numberanalytics.com This can allow for the introduction of nucleophiles like alkoxides or amines.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds on the aromatic ring. These reactions enable the attachment of a wide variety of substituents.

Oxidation and Reduction: Functional groups already present on the ring can be oxidized or reduced to create new ones. For example, an alkyl group can be oxidized to a carboxylic acid, or a nitro group can be reduced to an amine. solubilityofthings.com

These strategies provide a versatile toolkit for chemists to tailor the properties of the this compound scaffold.

Strategies for Directed Modifications at the Propoxy Chain

Modifications directed at the propoxy chain of this compound offer another avenue for creating novel derivatives with tailored properties. These strategies focus on altering the length, branching, or functionalization of the three-carbon chain.

Key approaches include:

Chain Extension or Truncation: The length of the alkyl chain can be modified through multi-step synthetic sequences. For instance, cleavage of the ether linkage, followed by reaction with a different length alkyl halide via Williamson ether synthesis, can produce analogs with shorter or longer alkoxy chains. numberanalytics.comnumberanalytics.com

Introduction of Functional Groups: Functional groups can be introduced onto the propoxy chain. This can be achieved by starting with a functionalized propanol (B110389) in the initial synthesis of the ether. For example, using a propanol derivative with a terminal double bond would yield a derivative with an alkenyl group, which can then be further functionalized through reactions like epoxidation or dihydroxylation.

Halogenation: Radical halogenation can introduce halogen atoms onto the propoxy chain, providing a reactive handle for subsequent nucleophilic substitution reactions. google.com This allows for the attachment of a wide range of functional groups, including amines, azides, and thiols. vanderbilt.edu

Synthesis of Branched Analogs: Utilizing branched propyl alcohols in the initial ether synthesis allows for the creation of isomers with different steric profiles, which can influence packing in the solid state and solubility.

By strategically modifying the propoxy chain, researchers can fine-tune the physical and chemical properties of the resulting molecules to suit specific applications.

Integration into Polymeric Structures and Material Science Applications

The unique properties of this compound make it an attractive building block for advanced polymeric materials. Its incorporation into polymer chains can impart desirable characteristics such as thermal stability, specific optical properties, and altered solubility.

Synthesis of Monomers for Polymerization

To integrate this compound into a polymer, it must first be converted into a monomer capable of polymerization. This typically involves introducing one or more polymerizable functional groups onto the molecule. The specific functional group depends on the desired polymerization method.

Common strategies for monomer synthesis include:

Introduction of Vinyl Groups: A vinyl or styrenic group can be introduced onto the aromatic ring, often through a cross-coupling reaction. This allows the monomer to participate in chain-growth polymerizations like free-radical polymerization. mdpi.com

Attachment of Polymerizable Heterocycles: Functional groups that can undergo ring-opening polymerization, such as epoxides or cyclic esters, can be attached to the molecule.

Bifunctionalization for Step-Growth Polymerization: To create monomers for step-growth polymerization (e.g., polyesters or polyamides), two reactive functional groups must be present on the molecule. This could involve, for example, introducing a carboxylic acid group and a hydroxyl or amino group at different positions on the this compound scaffold.

The choice of synthetic route is dictated by the target polymer architecture and the desired properties of the final material.

Characterization of Polymerized Systems and Copolymers

Once a monomer based on this compound has been synthesized and polymerized, a thorough characterization of the resulting polymer or copolymer is essential. rsc.org This involves determining its molecular weight, composition, structure, and physical properties. kinampark.comeducationsource.in

Key characterization techniques include:

Gel Permeation Chromatography (GPC): GPC is used to determine the average molecular weight and the distribution of molecular weights (polydispersity index) of the polymer sample. educationsource.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, ¹⁹F) is a powerful tool for confirming the structure of the polymer repeating unit and determining the composition of copolymers. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the functional groups present in the polymer, confirming the success of the polymerization and any subsequent modifications. rsc.org

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the polymer's thermal properties, such as its glass transition temperature and thermal decomposition temperature. rsc.org

These characterization methods provide a comprehensive understanding of the synthesized polymer, which is crucial for establishing structure-property relationships and evaluating its potential for various material science applications. nih.gov

Comprehensive Structural Characterization of Synthesized Derivatives

A complete understanding of the synthesized derivatives of this compound requires detailed structural characterization. This involves a combination of spectroscopic and analytical techniques to unambiguously determine the molecular structure and purity of the new compounds.

Essential characterization methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are fundamental for elucidating the precise connectivity of atoms within the molecule. nih.govnih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the chemical environment of each nucleus. 2D NMR techniques, such as COSY and HSQC, can be used to establish correlations between different nuclei and further confirm the structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate measurement of the molecular weight of the synthesized derivative, which helps to confirm its elemental composition. nih.gov

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. nih.govkbdna.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, while UV-Vis spectroscopy provides information about its electronic structure and conjugation. isroset.org

Future Research Directions and Emerging Paradigms in Chemical Science

Development of Green Chemistry Approaches for Synthesis

The synthesis of 2,4-Difluoro-1-propoxybenzene and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. matanginicollege.ac.inresearchgate.net

One promising green approach is the use of phase-transfer catalysis (PTC) . This methodology facilitates reactions between reactants in immiscible phases, often eliminating the need for expensive and hazardous anhydrous solvents. usv.rochemrxiv.org For instance, the synthesis of fluorinated aromatic compounds can be achieved with high efficiency and yield using solid-liquid phase transfer catalysts. google.com This technique can be applied to Williamson ether synthesis, a common method for preparing ethers like this compound, under milder conditions and with a reduced environmental footprint. researchgate.net

Microwave-assisted synthesis is another green technique gaining traction. nih.govarabjchem.orgmdpi.comasianpubs.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. mdpi.com This approach has been successfully employed in various organic transformations, including the synthesis of heterocyclic compounds and other complex molecules, and holds potential for the efficient synthesis of this compound. nih.govarabjchem.org

Flow chemistry offers a safe, scalable, and efficient alternative to traditional batch processing. uva.nl Continuous flow systems allow for precise control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. jst.go.jpnih.gov This is particularly advantageous for fluorination reactions, which can be highly exothermic and require careful management. jst.go.jp The use of microflow reactors has been shown to significantly reduce reaction times and increase the yields of fluoroarenes. nih.gov

The table below summarizes key green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Key Advantages | Relevant Precursors/Catalysts |

| Phase-Transfer Catalysis (PTC) | Milder reaction conditions, reduced use of hazardous solvents, use of cheaper raw materials. usv.roresearchgate.net | Quaternary ammonium (B1175870) salts, 2,4,5-trichloronitrobenzene, Potassium fluoride (B91410). google.comresearchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, energy efficiency. nih.govmdpi.com | 4-Morpholinoacetophenone, substituted benzaldehydes. mdpi.com |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, improved yields. uva.nljst.go.jp | Benzyne precursors, fluoride ion sources. jst.go.jpnih.gov |

Exploration of Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions is crucial for optimizing processes, ensuring product quality, and enhancing safety. Advanced in situ spectroscopic techniques are emerging as powerful tools for this purpose.

Raman spectroscopy is a non-destructive technique that provides detailed information about molecular vibrations, making it well-suited for monitoring reaction progress. kisti.re.krspectroscopyonline.combeilstein-journals.org It can be used to track the consumption of reactants and the formation of products in real-time. beilstein-journals.orgoxinst.com For reactions like the Williamson ether synthesis, Raman spectroscopy can monitor specific vibrational bands to follow the conversion of the starting materials into this compound. kisti.re.kr The use of Ultraviolet-Resonance Raman (UV-RR) spectroscopy can enhance the signal for low-concentration species, making it a highly sensitive monitoring tool. oxinst.com Surface-Enhanced Raman Spectroscopy (SERS) can also be employed to amplify the Raman signal, particularly in flow chemistry setups. jasco-global.com

The following table outlines the application of in situ spectroscopic techniques for reaction monitoring.

| Spectroscopic Technique | Principle of Operation | Application in Synthesis of this compound |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light to probe molecular vibrations. kisti.re.krspectroscopyonline.com | Real-time monitoring of reactant consumption and product formation by tracking characteristic Raman bands. beilstein-journals.org |

| UV-Resonance Raman (UV-RR) | Enhances Raman signals of specific components by using an excitation wavelength that matches an electronic transition. oxinst.com | Monitoring low concentrations of intermediates or the final product during synthesis. oxinst.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Amplifies Raman signals of molecules adsorbed on or near nanostructured metal surfaces. jasco-global.com | In-line reaction monitoring in continuous flow synthesis, providing high sensitivity. jasco-global.com |

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational chemistry and experimental studies provides a powerful approach to understanding and predicting the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. tandfonline.comnih.gov DFT calculations can predict molecular geometries, vibrational frequencies, and thermochemical data, such as heats of formation, which are often in good agreement with experimental values. tandfonline.combohrium.comniscpr.res.in For fluorinated benzene (B151609) derivatives, DFT studies can elucidate the effects of fluorine substitution on aromaticity and reactivity. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into intramolecular and intermolecular interactions. bohrium.com

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial data to validate and refine computational models. bohrium.comtandfonline.comcdnsciencepub.com For example, NMR studies of difluorobenzenes in liquid crystal solvents can provide detailed information about their orientational behavior. cdnsciencepub.comresearchgate.net

The synergy between these methods is highlighted in the table below.

| Methodology | Contribution to Understanding this compound |

| Computational (DFT) | Predicts molecular structure, electronic properties, reactivity, and spectroscopic data. tandfonline.comnih.govbohrium.com |

| Experimental (NMR, X-ray) | Provides empirical data on molecular structure, conformation, and dynamics for validating computational models. bohrium.comtandfonline.comcdnsciencepub.com |

| Synergistic Integration | Leads to a more comprehensive and accurate understanding of structure-property relationships, guiding the design of new molecules and reactions. |

Discovery of Novel Reactivity Patterns and Catalytic Cycles

Research into the reactivity of fluorinated aromatic compounds is uncovering new reaction pathways and catalytic systems. The unique electronic properties imparted by fluorine atoms can lead to novel reactivity.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The development of catalysts for C-F bond activation and functionalization is an active area of research. researchgate.net For instance, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of aryldifluoromethyl aryl ethers, which involves a proposed Ni(I)/Ni(III) catalytic cycle. rsc.orgnih.gov Similarly, palladium-catalyzed fluorination reactions have been shown to proceed through various catalytic cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(III) pathways. rsc.orgbeilstein-journals.orgacs.org

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of fluorinated aromatic compounds. mdpi.com These reactions often proceed via radical intermediates, enabling transformations that are difficult to achieve with traditional methods. mdpi.com

The table below presents examples of novel reactivity and catalytic cycles.

| Reaction Type | Catalyst System | Proposed Catalytic Cycle | Relevance to this compound Chemistry |

| Nickel-Catalyzed Cross-Coupling | [Ni(PPh3)2Br2] / 2,2′-bipyridine | Ni(I)/Ni(III) | Synthesis of derivatives containing aryldifluoromethyl ether moieties. rsc.orgnih.gov |

| Palladium-Catalyzed Fluorination | Pd(dba)2 / BrettPhos | Pd(0)/Pd(II) | Direct fluorination of aryl precursors. rsc.orgacs.org |

| Visible-Light Photoredox Catalysis | Ru(II) or Ir(III) photocatalysts | Generation of radical intermediates | Introduction of fluorine-containing groups under mild conditions. mdpi.com |

Design of Functional Materials with Tailored Properties Based on this compound Scaffolds

The unique properties of fluorinated compounds make them attractive components for the design of advanced functional materials. The this compound scaffold can be incorporated into larger molecular architectures to create materials with specific optical, electronic, or self-assembling properties.

One area of interest is the development of liquid crystals . Difluorobenzene derivatives have been shown to form liquid crystalline mesophases, and their properties can be tuned by modifying the molecular structure. tandfonline.comgoogle.com The introduction of fluorine atoms can influence properties such as dielectric anisotropy and melting point. Tetraphenylbenzene-based discotic molecules containing a fluorobenzene (B45895) ring have been shown to form columnar liquid crystal phases that can be switched to a helical organization by an electric field. nih.gov

Fluorinated aromatic compounds are also being investigated for their nonlinear optical (NLO) properties. bohrium.com Organic NLO materials have potential applications in telecommunications and optical data processing. DFT calculations can be used to predict the hyperpolarizability of these molecules, guiding the design of new materials with enhanced NLO responses. bohrium.com

The table below summarizes the potential applications of this compound in functional materials.

| Material Type | Key Property | Role of this compound Scaffold |

| Liquid Crystals | Self-assembly, electro-optical switching. | Forms the core of mesogenic molecules, influencing phase behavior and response to external fields. google.comnih.gov |

| Nonlinear Optical (NLO) Materials | High hyperpolarizability. | Acts as a building block for chromophores with enhanced NLO properties. bohrium.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.